molecular formula C12H19ClN2O2S B8035328 (S)-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride

(S)-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride

Cat. No.: B8035328
M. Wt: 290.81 g/mol
InChI Key: BEQZQVUAGNWZEO-MERQFXBCSA-N
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Description

(S)-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methylpiperazine and m-toluenesulfonyl chloride.

    Reaction Conditions: The (S)-3-methylpiperazine is reacted with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-3-methyl-1-(m-tolylsulfonyl)piperazine.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    ®-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    N-methylpiperazine derivatives: Compounds with similar structural features but different substituents, leading to varied pharmacological profiles.

    Tolylsulfonyl piperazine derivatives: Compounds with the same sulfonyl group but different piperazine ring substitutions.

Uniqueness

(S)-3-methyl-1-(m-tolylsulfonyl)piperazine hydrochloride is unique due to its specific (S)-enantiomeric form, which can result in distinct biological activities compared to its ®-enantiomer or other piperazine derivatives. The presence of the m-tolylsulfonyl group also imparts unique chemical properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(3S)-3-methyl-1-(3-methylphenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-4-3-5-12(8-10)17(15,16)14-7-6-13-11(2)9-14;/h3-5,8,11,13H,6-7,9H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZQVUAGNWZEO-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC(=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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